molecular formula C17H20N2O3 B2390930 3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide CAS No. 898372-62-8

3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide

Cat. No.: B2390930
CAS No.: 898372-62-8
M. Wt: 300.358
InChI Key: XJWXBOMFGWGBEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran class. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a benzofuran core with a cyclohexylacetamido group at the 2-position and a carboxamide group at the 3-position, making it a structurally unique molecule with potential pharmacological properties.

Scientific Research Applications

3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.

    Biology: It is studied for its potential interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique structural features.

Future Directions

Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds . Therefore, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .

Preparation Methods

The synthesis of 3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide typically involves several key steps:

Industrial production methods may involve optimization of these steps to enhance yield and scalability, including the use of catalysts and automated synthesis equipment.

Chemical Reactions Analysis

3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions .

Comparison with Similar Compounds

3-(2-Cyclohexylacetamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

    Methoxsalen: Used in the treatment of psoriasis and eczema.

    Amiodarone: An antiarrhythmic medication.

    Vilazodone: An antidepressant.

The uniqueness of this compound lies in its specific structural features, including the cyclohexylacetamido group, which may confer distinct biological activities and therapeutic potential compared to other benzofuran derivatives.

Properties

IUPAC Name

3-[(2-cyclohexylacetyl)amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c18-17(21)16-15(12-8-4-5-9-13(12)22-16)19-14(20)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H2,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWXBOMFGWGBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.